Thallium(I) acetate

Catalog No.
S582593
CAS No.
563-68-8
M.F
C₂H₄O₂Ti
M. Wt
263.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium(I) acetate

CAS Number

563-68-8

Product Name

Thallium(I) acetate

IUPAC Name

thallium(1+);acetate

Molecular Formula

C₂H₄O₂Ti

Molecular Weight

263.43 g/mol

InChI

InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1

InChI Key

HQOJMTATBXYHNR-UHFFFAOYSA-M

SMILES

CC(=O)[O-].[Tl+]

solubility

Soluble (NTP, 1992)
SOL IN ALCOHOL AND WATER
VERY SOL IN CHLOROFORM
Soluble in water and ethanol
Insol in acetone

Synonyms

Thallium Acetate; Thallium monoacetate; Thallium(1+) Acetate; Thallium(I) Acetate; Thallous Acetate

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3]

The exact mass of the compound Thallium acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)sol in alcohol and watervery sol in chloroformsoluble in water and ethanolinsol in acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127177. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of thallium molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thallium(I) acetate (CAS: 563-68-8) is a specialized, highly soluble heavy-metal salt utilized primarily as a halide scavenger in advanced transition-metal catalysis, a selective antimicrobial agent in microbiological diagnostics, and a precursor in materials science . Unlike many inorganic thallium salts, it exhibits excellent solubility in organic solvents such as ethanol and chloroform, making it highly processable for homogeneous reactions and sol-gel formulations . In organic synthesis, it is specifically procured for its ability to drive palladium-catalyzed cross-coupling reactions—such as Heck and Suzuki-Miyaura couplings—under mild conditions by precipitating insoluble thallium halides . Additionally, its precise toxicity profile allows it to function as a critical selective inhibitor of Gram-negative bacteria in specialized culture media .

Generic substitution of Thallium(I) acetate with more common reagents frequently results in reaction failure, substrate degradation, or formulation incompatibility [1]. While Silver(I) acetate is the industry-standard halide scavenger for cross-coupling, it causes severe decomposition of sensitive substrates like Z-iodides and fails to prevent double-bond isomerization in complex cascade cyclizations [1]. Substituting with other thallium sources, such as Thallium(I) chloride or Thallium(I) sulfate, is equally unviable for organic synthesis and sol-gel manufacturing because these alternative salts are strictly insoluble in ethanol and other critical organic solvents . Furthermore, in microbiological media formulation, replacing Thallium(I) acetate with standard broad-spectrum antibiotics or tellurite disrupts the precise inhibitory balance required to isolate target organisms like Enterococcus without suppressing their growth [2].

Prevention of Z-Iodide Decomposition in Stereoselective Heck Couplings

In the synthesis of polyenes via Heck coupling, Silver(I) acetate is traditionally used as a base; however, it causes complete decomposition of Z-iodide substrates, leading to reaction failure. Substituting with Thallium(I) acetate solves this decomposition issue, enabling the successful isolation of the target polyenes where silver salts yield 0% [1].

Evidence DimensionSubstrate stability and product yield
Target Compound DataThallium(I) acetate (Enables successful coupling of Z-iodides without decomposition)
Comparator Or BaselineSilver(I) acetate (Causes complete substrate decomposition; 0% yield for Z-iodides)
Quantified DifferenceShift from total decomposition to successful product isolation
ConditionsPalladium-catalyzed Heck coupling of Z-iodides

Procurement of Thallium(I) acetate is mandatory for chemists synthesizing complex Z-alkene targets where standard silver salts destroy the starting material.

Minimization of Double-Bond Isomerization in Cascade Cyclizations

During palladium-catalyzed cascade cyclization-carbonylation reactions (domino Heck reactions), standard bases often lead to significant double-bond isomerization. The addition of Thallium(I) acetate as a co-catalyst accelerates the rate of cyclization at mild temperatures (80°C) and minimizes unwanted double-bond isomerization, preserving stereochemical integrity [1].

Evidence DimensionIsomerization control and reaction rate
Target Compound DataThallium(I) acetate (Accelerates cyclization at 80°C; minimizes double-bond isomerization)
Comparator Or BaselineStandard bases / without TlOAc (Slower rates; significant formation of inseparable double-bond isomers)
Quantified DifferenceHigh stereochemical fidelity vs. inseparable isomeric mixtures
ConditionsPd-catalyzed cascade cyclization-carbonylation in MeCN at 80°C

Ensures high-purity isolation of complex spirocyclic and fused-ring targets by preventing the formation of inseparable isomer mixtures.

Organic Solvent Compatibility for Sol-Gel Precursor Synthesis

The synthesis of Tl-2212 high-temperature superconducting films via sol-gel methods requires precursors that are soluble in organic media. Thallium(I) acetate is highly soluble in ethanol and chloroform, whereas alternative salts like Thallium(I) chloride are strictly insoluble in ethanol, making them unsuitable for alcoholic sol-gel processing .

Evidence DimensionEthanol solubility
Target Compound DataThallium(I) acetate (Highly soluble in ethanol and chloroform)
Comparator Or BaselineThallium(I) chloride (Insoluble in ethanol)
Quantified DifferenceComplete dissolution vs. strictly insoluble
ConditionsStandard ambient conditions in alcoholic solvents

Buyers formulating sol-gel solutions must select the acetate form to ensure homogeneous precursor mixing and prevent phase separation.

Selective Microbial Inhibition in Media Formulation

In the formulation of selective media such as Thallium acetate-citrate (TAC) agar, Thallium(I) acetate acts as a highly specific antimicrobial agent. At concentrations of 0.1–0.5 g/L, it selectively suppresses Gram-negative bacteria and competing micrococci while allowing the uninhibited proliferation of target pathogens like Enterococcus and Mycoplasma species [1].

Evidence DimensionSelective microbial inhibition
Target Compound DataThallium(I) acetate (0.1–0.5 g/L allows target proliferation while inhibiting contaminants)
Comparator Or BaselineBroad-spectrum agents (May suppress target organisms or fail to inhibit micrococci)
Quantified DifferencePrecise target isolation at 0.1% concentration
ConditionsTAC agar or Mycoplasma isolation media formulation

Essential for clinical diagnostics and environmental testing where precise pathogen recovery is required without background contamination.

Stereoselective Polyene and Spirocycle Synthesis

Thallium(I) acetate is the right choice as a halide scavenger and co-catalyst in palladium-catalyzed Heck couplings involving sensitive Z-iodides or complex cascade cyclizations, where it prevents substrate decomposition and minimizes double-bond isomerization compared to silver acetate [1].

Selective Microbiological Media Manufacturing

This compound is strictly required at concentrations of 0.1–0.5 g/L to formulate Thallium acetate-citrate (TAC) agar and specialized broths for the clinical isolation of Enterococcus and Mycoplasma species, providing a specific Gram-negative inhibition profile [2].

Sol-Gel Synthesis of Superconducting Films

Due to its high solubility in ethanol and chloroform, Thallium(I) acetate is utilized as the primary alcohol-soluble thallium precursor for the fabrication of Tl-2212 (Tl2Ba2CaCu2O8) high-temperature superconductors, a process where insoluble thallium halides fail .

Physical Description

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison.

Color/Form

WHITE CRYSTALS

Density

3.765 at 278.6 °F (USCG, 1999)
3.68

Odor

... Odorless

Melting Point

230 °F (NTP, 1992)
131 °C

UNII

Q2901889VM

Related CAS

15843-14-8 (unspecified thallium salt)
2570-63-0 (thallium(+3) salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Formerly used as a depilating agent by dermatologists; Also formerly as cosmetic depilatory cream.

Mechanism of Action

The action of thallium acetate on phasic transmitter release in the mouse neuromuscular junction ... thallium irreversibly block phasic transmitter release, whereas spontaneous transmitter release is reversibly enhanced.
The actions of chronically admin thallous acetate were studied electrophysiologically at a central noradrenergic synapse in the rat. ... Thallium intoxication causes a redn in techolaminergic input into central neurons. Such changes may contribute to the neurological sequelae of thallium toxicosis.
Light scattering and electron microscopic exam of rat liver mitochrondria treated with the nitrate or acetate of monovalent thallium showed that the toxic effect of thallium on the mitochondria is associated with both its penetration into intramitochondrial space, with its interaction with mitochondrial membranes.
In the isolated phrenic nerve hemidiaphragm preparation from the rat, thallium acetate induced a dose dependent irreversible paralysis. From these results it is suggested that thallium interferes with synaptic transmission by presynaptically antagonizing calcium ion dependent processes.
... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/
TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/
Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

2570-63-0
15843-14-8
563-68-8

Wikipedia

Thallium(I) acetate
Thallous_acetate

Biological Half Life

BODY BURDEN AS % OF ADMIN DOSE WAS DETERMINED IN RATS FOLLOWING ADMIN OF (204)THALLIUM ... OVER A PERIOD OF 21 DAYS. BODY CLEARANCE /OCCURRED/ ... EXPONENTIALLY WITH HALFTIME 3.3 DAYS ... AT THE END OF 21 DAYS ... 1% OF ADMIN DOSE REMAINED. ... WITH BIOLOGICAL HALF-TIME OF 3.3 DAYS ... DAILY DOSING /GIVES/ AN EQUILIBRIUM ... @ 20 DAYS. /SOLUBLE THALLIUM SALTS/

Methods of Manufacturing

PREPARED FROM THALLIUM(I) HYDROXIDE OR CARBONATE AND ACETIC ACID FOLLOWED BY EVAPORATION AND RECRYSTALLIZATION FROM ALCOHOL

General Manufacturing Information

Acetic acid, thallium(3+) salt (3:1): INACTIVE
Acetic acid, thallium(1+) salt (1:1): ACTIVE
REACTS WITH IODINE AND AN ALKENE GIVING THE TRANS-IODOACETATE DERIVATIVES IN 90% YIELD

Analytic Laboratory Methods

Analyte: Thallium; Matrix: air; Procedure: Atomic absorption spectroscopy; wavelength 278.6 nm; Range: 0.034-0.15 mg/cu m; Precision 0.060; Interferences: the presence of insoluble thallium compounds ... therefore, it is necessary to obtain a bulk sample to test for solubility. /Soluble thallium cmpd/
ANALYTE: THALLIUM, MATRIX: AIR, PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ATOMIC ABSORPTION SPECTROPHOTOMETRY, RANGE: 5-20 UG/ML, 210-840 UG/CU M. /SOLUBLE THALLIUM COMPOUNDS/
Procedure Samp(1): Atomic absorption spectrophotometer, having a monochromator with a reciprocal linear dispersion of about 6.5 Angstrom/mm in the ultraviolet region. The instrument must be equipped with an air-acetylene burner head. Precision: Coefficient of variation= 0.060. /Soluble thallium cmpd/
Atomic absorption spectrophotometer, having a monochromator with a reciprocal linear dispersion of about 6.5 Angstrom/mm in the ultraviolet region. The instrument must be equipped with an air-acetylene burner head. Precision: Coefficient of variation= 0.060. /Soluble thallium cmpd/

Storage Conditions

KEEP WELL CLOSED.

Dates

Last modified: 08-15-2023

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